3,4-dimethoxy-N-(1-phenylethyl)benzamide
Description
3,4-Dimethoxy-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring and an N-(1-phenylethyl) side chain. The compound’s synthesis likely involves coupling 3,4-dimethoxybenzoic acid derivatives with 1-phenylethylamine, analogous to methods described for related benzamides (e.g., Suzuki coupling in ). The 1-phenylethyl group introduces chirality, making enantiomeric separation relevant ().
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(13-7-5-4-6-8-13)18-17(19)14-9-10-15(20-2)16(11-14)21-3/h4-12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKMBYDFKXVONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(1-phenylethyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: In an
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Selected Benzamide Derivatives
Physicochemical and Pharmacological Comparisons
- Chirality and Separation: The 1-phenylethyl group in this compound introduces a stereocenter, necessitating enantiomeric resolution.
- Binding Interactions : 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide exhibited strong binding to FGFR-1 (ΔG = -8.57 kcal/mol) via hydrogen bonds and hydrophobic interactions (). The 1-phenylethyl group in the target compound may enhance lipophilicity but reduce polar interactions compared to pyrazolyl substituents.
- Bioactivity : Trimethoxy-substituted benzamides (e.g., 3,4,5-trimethoxy-N-(1-methylbenzimidazolyl)benzamide) demonstrate antimicrobial activity, highlighting the role of methoxy groups in modulating biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
